molecular formula C14H17NO3 B1337158 Benzyl 3-oxoazepane-1-carboxylate CAS No. 1025828-21-0

Benzyl 3-oxoazepane-1-carboxylate

Cat. No.: B1337158
CAS No.: 1025828-21-0
M. Wt: 247.29 g/mol
InChI Key: XEMFQWHEMOEYHP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxoazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azepane ring. The benzyl ester group is then introduced through esterification reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 3-oxoazepane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. detailed studies on its exact mechanism of action are still ongoing .

Comparison with Similar Compounds

  • Benzyl 4-oxoazepane-1-carboxylate
  • Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

Comparison: Benzyl 3-oxoazepane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 3-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-4-5-9-15(10-13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMFQWHEMOEYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441482
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025828-21-0
Record name Benzyl 3-oxoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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